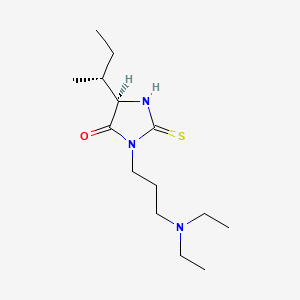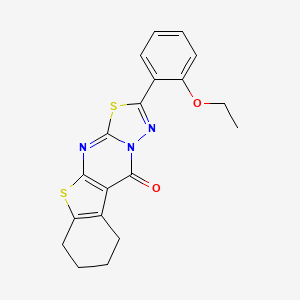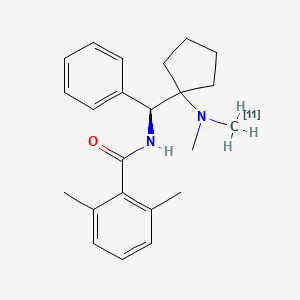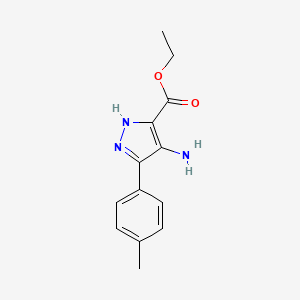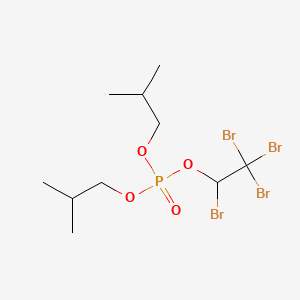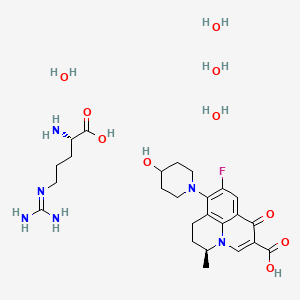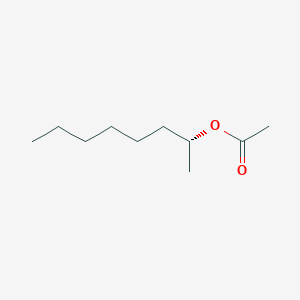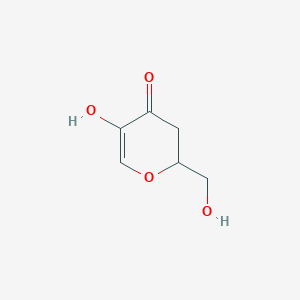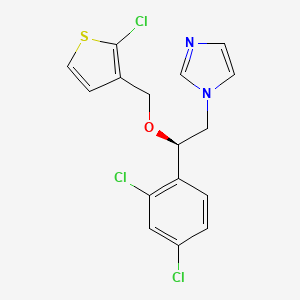
(R)-Tioconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tioconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used to treat fungal infections by inhibiting the growth of fungi. The compound is known for its effectiveness against a broad spectrum of fungal pathogens, making it a valuable tool in both medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tioconazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.
Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or starting materials.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups, such as halogenation followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of ®-Tioconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the pure compound.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
®-Tioconazole undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., bromine) followed by nucleophiles (e.g., amines or thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Imidazole Derivatives: From reduction reactions.
Substituted Imidazoles: From substitution reactions.
科学的研究の応用
Chemistry
In chemistry, ®-Tioconazole is used as a model compound to study the behavior of imidazole derivatives in various reactions. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology
Biologically, ®-Tioconazole is studied for its antifungal properties. Research focuses on its efficacy against different fungal strains, resistance mechanisms, and potential side effects.
Medicine
Medically, ®-Tioconazole is used to treat fungal infections such as athlete’s foot, jock itch, and ringworm. It is also being investigated for its potential to treat other fungal-related conditions and its use in combination therapies.
Industry
In industry, ®-Tioconazole is used in the formulation of antifungal creams, ointments, and sprays. It is also explored for its potential use in agricultural fungicides and preservatives.
作用機序
®-Tioconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, ®-Tioconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell.
類似化合物との比較
Similar Compounds
- Clotrimazole
- Miconazole
- Ketoconazole
- Fluconazole
Comparison
®-Tioconazole is unique in its chiral nature, which can influence its pharmacokinetics and pharmacodynamics. Compared to other imidazole antifungals, ®-Tioconazole may offer different efficacy and safety profiles, making it a valuable alternative in certain clinical scenarios. Its broad-spectrum activity and effectiveness against resistant strains also highlight its uniqueness.
特性
CAS番号 |
1603815-14-0 |
|---|---|
分子式 |
C16H13Cl3N2OS |
分子量 |
387.7 g/mol |
IUPAC名 |
1-[(2R)-2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2/t15-/m0/s1 |
InChIキー |
QXHHHPZILQDDPS-HNNXBMFYSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=CN=C2)OCC3=C(SC=C3)Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


